molecular formula C16H13BrFN3O2 B12001682 N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide CAS No. 769143-36-4

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide

Cat. No.: B12001682
CAS No.: 769143-36-4
M. Wt: 378.20 g/mol
InChI Key: IFILJLMVBOLTFQ-AWQFTUOYSA-N
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Description

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazino linkage, and a fluorobenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

769143-36-4

Molecular Formula

C16H13BrFN3O2

Molecular Weight

378.20 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H13BrFN3O2/c17-14-4-2-1-3-12(14)9-20-21-15(22)10-19-16(23)11-5-7-13(18)8-6-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

IFILJLMVBOLTFQ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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